

Application Notes and Protocols: Bioconjugation with 4-Propargylthiomorpholine 1,1-Dioxide

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Compound of Interest

Compound Name: 4-Propargylthiomorpholine 1,1-Dioxide

Cat. No.: B083274

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Introduction

4-Propargylthiomorpholine 1,1-Dioxide is a versatile bifunctional molecule featuring a terminal alkyne group and a sulfonylated thiomorpholine moiety.[1][2] The terminal alkyne is a key functional group for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[3] This makes **4-Propargylthiomorpholine 1,1-Dioxide** a valuable reagent for the bioconjugation of various biomolecules, including proteins, peptides, and nucleic acids, enabling applications in drug delivery, diagnostics, and fundamental biological research.[1]

The most common bioconjugation strategy utilizing terminal alkynes is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3][4] This reaction forms a stable triazole linkage between the alkyne-containing molecule (in this case, **4-Propargylthiomorpholine 1,1-Dioxide**) and an azide-modified biomolecule.[3][5] The thiomorpholine 1,1-dioxide core is a structural motif found in various bioactive compounds, potentially offering desirable pharmacokinetic properties or acting as a stable linker.[1]

These application notes provide an overview of the use of **4-Propargylthiomorpholine 1,1-Dioxide** in bioconjugation and detailed protocols for performing CuAAC reactions.

Key Applications

- **Antibody-Drug Conjugates (ADCs):** The sulfonylated thiomorpholine moiety can serve as a stable and soluble linker component in ADCs. The propargyl group allows for the efficient conjugation of cytotoxic payloads to azide-modified antibodies.
- **Protein Labeling:** Fluorescent dyes, biotin, or other reporter molecules functionalized with an azide can be readily conjugated to proteins modified with **4-Propargylthiomorpholine 1,1-Dioxide** for use in imaging and affinity purification.
- **Surface Immobilization:** Biomolecules can be tethered to surfaces functionalized with either azides or, conversely, with **4-Propargylthiomorpholine 1,1-Dioxide** for applications in biosensors and arrays.
- **Drug Delivery Systems:** This molecule can be incorporated into larger drug delivery vehicles, such as nanoparticles or polymers, to allow for the attachment of targeting ligands or therapeutic molecules.

Data Presentation

The efficiency of CuAAC bioconjugation reactions is dependent on several factors, including the nature of the biomolecule, the concentration of reactants, and the reaction conditions. The following tables provide illustrative data for typical CuAAC reactions. Note: This data is representative and should be optimized for each specific application.

Table 1: Representative Efficiency of CuAAC Labeling of an Azide-Modified Protein

Molar Excess of 4-Propargylthiomorpholine 1,1-Dioxide	Reaction Time (hours)	Temperature (°C)	Labeling Efficiency (%)
10	1	25	>90
20	1	25	>95
10	4	4	>85
20	4	4	>90

Table 2: Comparison of Reaction Parameters for CuAAC

Parameter	Condition 1	Condition 2	Condition 3
Biomolecule	Azide-Antibody	Azide-Peptide	Azide-Oligonucleotide
Concentration	1 mg/mL	5 mg/mL	100 μ M
Catalyst	CuSO ₄ /Sodium Ascorbate	CuSO ₄ /Sodium Ascorbate	THPTA/CuSO ₄ /Sodium Ascorbate
Solvent	PBS, pH 7.4	Acetonitrile/Water	Water
Typical Yield	>90%	>95%	>98%

Experimental Protocols

Protocol 1: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol describes the general procedure for conjugating **4-Propargylthiomorpholine 1,1-Dioxide** to an azide-modified protein.

Materials:

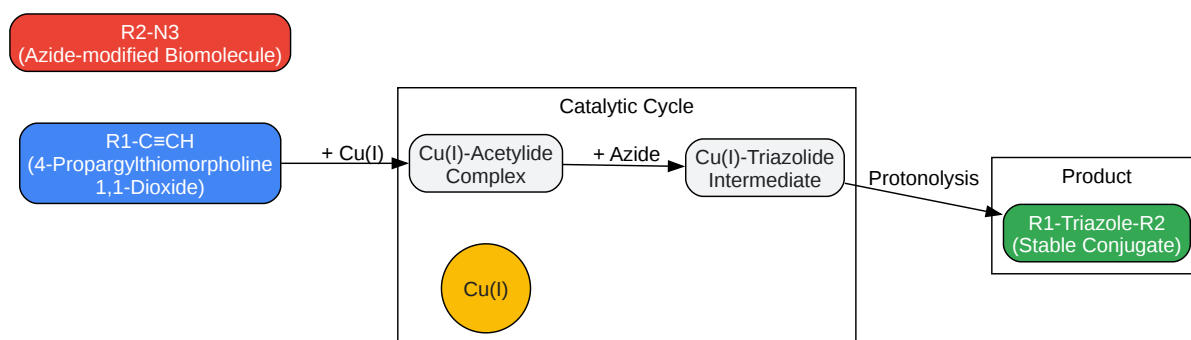
- Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.0-7.5
- **4-Propargylthiomorpholine 1,1-Dioxide**
- Dimethyl sulfoxide (DMSO)
- Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
- Sodium ascorbate stock solution (e.g., 250 mM in water, freshly prepared)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, for protecting the protein from copper-induced damage)
- Desalting columns for purification

Procedure:

- Prepare the Reagents:
 - Dissolve **4-Propargylthiomorpholine 1,1-Dioxide** in DMSO to prepare a 10-100 mM stock solution.
 - Prepare a fresh solution of sodium ascorbate.
- Prepare the Reaction Mixture:
 - In a microcentrifuge tube, add the azide-modified protein to the desired final concentration (e.g., 1-10 mg/mL).
 - Add the **4-Propargylthiomorpholine 1,1-Dioxide** stock solution to achieve a final molar excess of 10-20 fold over the protein. The final concentration of DMSO should be kept below 10% (v/v) to avoid protein denaturation.
 - If using THPTA, add it to the reaction mixture at a concentration equivalent to or slightly higher than the CuSO₄ concentration.
- Initiate the Reaction:
 - Add the CuSO₄ stock solution to a final concentration of 0.5-1 mM.
 - Immediately add the freshly prepared sodium ascorbate solution to a final concentration of 2-5 mM.
 - Gently mix the reaction by pipetting or brief vortexing.
- Incubation:
 - Incubate the reaction at room temperature or 4°C for 1-4 hours. The optimal reaction time should be determined empirically.
- Purification:

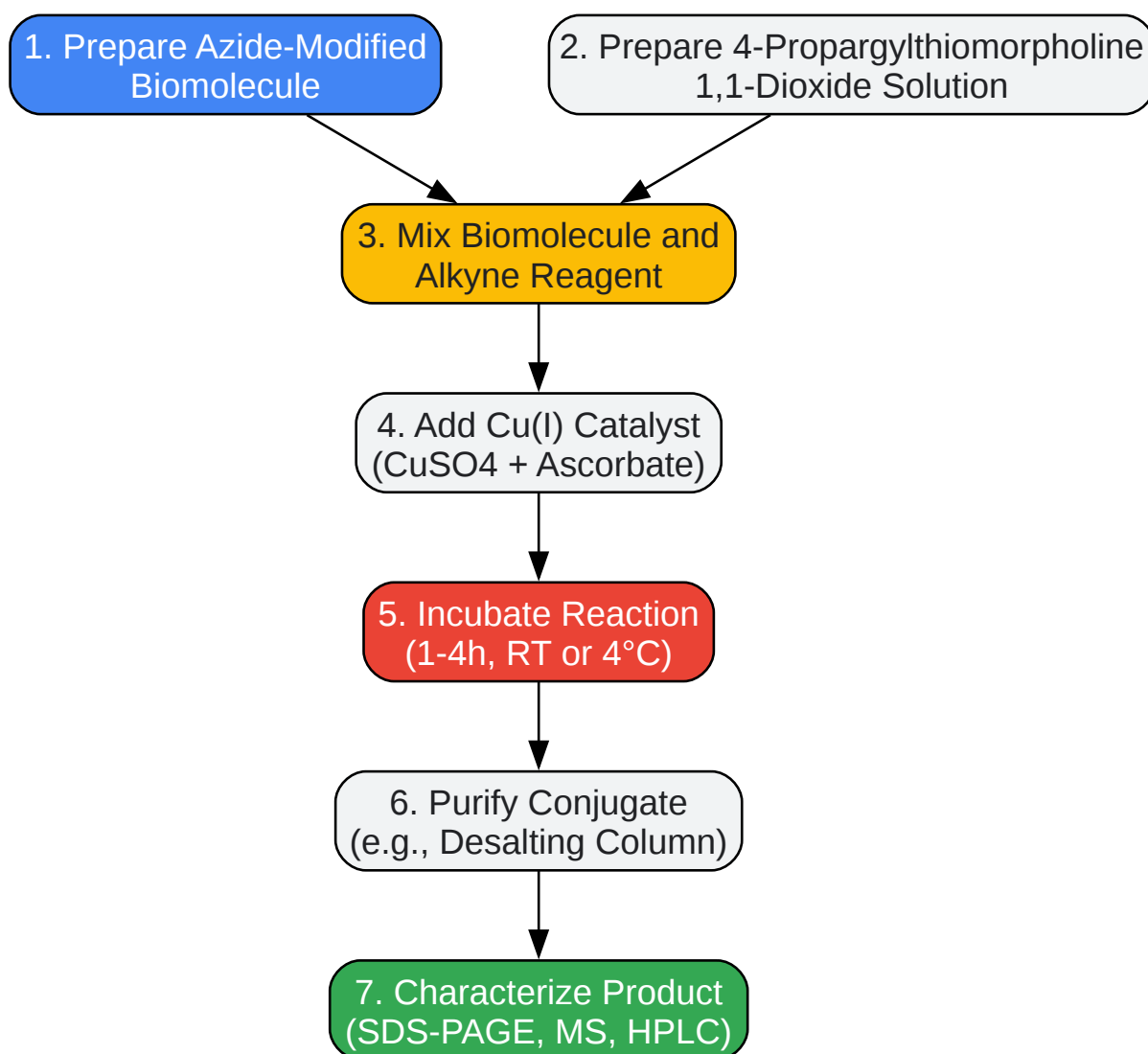
- Remove the excess small molecule reagents and copper catalyst by passing the reaction mixture through a desalting column (e.g., PD-10) equilibrated with the desired storage buffer.
- Characterization:
 - Confirm the conjugation and assess the purity of the final product using techniques such as SDS-PAGE, mass spectrometry, or HPLC.

Visualizations



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Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism.



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Caption: General experimental workflow for bioconjugation.

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References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-(Prop-2-yn-1-yl)-1λ~6~,4-thiazinane-1,1-dione | C7H11NO2S | CID 2777265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
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